

TMC647055 Choline Salt: Application Notes and Protocols for HCV Replicon Assays

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Compound of Interest

Compound Name: TMC647055 Choline salt

Cat. No.: B10800343

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Introduction

TMC647055 is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a key enzyme in the viral replication cycle, NS5B polymerase is a prime target for antiviral therapies. TMC647055 exhibits a high barrier to resistance and broad genotypic coverage, making it a valuable tool for in vitro studies of HCV replication and a candidate for combination therapies.[1][3] These application notes provide detailed protocols for the use of **TMC647055 choline salt** in HCV replicon assays, a widely used cell-based system for evaluating the efficacy of anti-HCV compounds.

Mechanism of Action

TMC647055 acts as an allosteric inhibitor of the HCV NS5B polymerase. It binds to a specific site on the "thumb" domain of the enzyme, distinct from the active site where nucleotide incorporation occurs.[1] This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the synthesis of new viral RNA. This mechanism of action is characteristic of thumb-site 1 inhibitors, which are known to disrupt the intricate movements of the finger and thumb domains required for processive RNA synthesis. By locking the enzyme in an open, inactive state, TMC647055 effectively terminates HCV replication.

Data Presentation

The following tables summarize the in vitro antiviral activity and cytotoxicity of TMC647055 in various HCV replicon systems.

Table 1: Antiviral Activity of TMC647055 against Wild-Type HCV Replicons

HCV Genotype	Replicon System	Readout Method	EC50 (nM)	Reference
1b (ET clone)	Stable (Huh7-Luc)	Luciferase	77	[1]
1b (ET clone)	Stable (Huh7-Luc)	RT-qPCR	139	[1]
1a	Stable (Huh7-SG-1a)	RT-qPCR	166	[1]
1b (Con1)	Stable (Huh7-SG-Con1b)	RT-qPCR	74	[1]
2a (JFH-1)	Chimeric	Luciferase	>200-fold increase vs 1b	[1]
2b	Chimeric	Luciferase	>200-fold increase vs 1b	[1]
3a	Chimeric	Luciferase	27 - 113	[1]
4a	Chimeric	Luciferase	27 - 113	[1]
6a	Chimeric	Luciferase	27 - 113	[1]

Table 2: Antiviral Activity of TMC647055 against Resistant HCV Replicons (Genotype 1b)

Mutation	Inhibitor Class Resistance	Fold Change in EC50 vs. Wild-Type	Reference
L392I	NNI-1	9	[1]
V494A	NNI-1	3	[1]
P495L	NNI-1	371	[1]

Table 3: Cytotoxicity of TMC647055

Cell Line	Assay Method	CC50 (μM)	Reference
Huh-7	Not specified	>25	[1]
Actively dividing human cells	Not specified	>25	[1]
Non-dividing human cells	Not specified	>25	[1]

Experimental Protocols

HCV Replicon Luciferase Assay

This protocol describes the determination of the 50% effective concentration (EC50) of TMC647055 in a stable HCV replicon cell line expressing luciferase.

Materials:

- Huh7-Luc cells (harboring a genotype 1b HCV replicon with a luciferase reporter gene)
- Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 0.5 mg/mL G418
- **TMC647055 choline salt**
- Dimethyl sulfoxide (DMSO)
- 96-well cell culture plates
- Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System)
- Luminometer

Procedure:

- Cell Seeding:

- Trypsinize and resuspend Huh7-Luc cells in complete DMEM without G418.
- Seed the cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of medium.
- Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours.
- Compound Preparation and Addition:
 - Prepare a stock solution of **TMC647055 choline salt** in DMSO.
 - Perform serial dilutions of the stock solution in DMEM to achieve the desired final concentrations (e.g., from 1 nM to 1 μ M). The final DMSO concentration should be less than 0.5%.
 - Remove the medium from the cells and add 100 μ L of the medium containing the different concentrations of TMC647055. Include a vehicle control (DMSO only) and a no-drug control.
- Incubation:
 - Incubate the plate at 37°C in a 5% CO₂ incubator for 72 hours.
- Luciferase Assay:
 - Equilibrate the plate and the luciferase assay reagent to room temperature.
 - Add the luciferase assay reagent to each well according to the manufacturer's instructions.
 - Measure the luminescence using a luminometer.
- Data Analysis:
 - Calculate the percentage of inhibition for each concentration relative to the vehicle control.
 - Determine the EC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

HCV Replicon RT-qPCR Assay

This protocol describes the quantification of HCV RNA levels in replicon-containing cells treated with TMC647055 using real-time reverse transcription PCR.

Materials:

- Huh7 cells harboring a stable HCV replicon (e.g., genotype 1b)
- DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418
- **TMC647055 choline salt**
- DMSO
- 6-well cell culture plates
- RNA extraction kit (e.g., RNeasy Mini Kit)
- Reverse transcription kit
- qPCR master mix
- Primers and probe specific for a conserved region of the HCV genome (e.g., 5' UTR)
- Primers and probe for a housekeeping gene (e.g., GAPDH) for normalization
- Real-time PCR instrument

Procedure:

- Cell Seeding and Treatment:
 - Seed Huh7 replicon cells in 6-well plates and allow them to adhere overnight.
 - Treat the cells with various concentrations of TMC647055 as described in the luciferase assay protocol.
 - Incubate for 72 hours.
- RNA Extraction:

- Wash the cells with PBS and lyse them directly in the wells using the lysis buffer from the RNA extraction kit.
- Extract total RNA according to the manufacturer's protocol.
- Quantify the RNA concentration and assess its purity.
- Reverse Transcription:
 - Synthesize cDNA from an equal amount of total RNA from each sample using a reverse transcription kit.
- Real-Time PCR:
 - Prepare the qPCR reaction mixture containing the qPCR master mix, primers, and probe for both the HCV target and the housekeeping gene.
 - Perform the qPCR reaction using a real-time PCR instrument.
- Data Analysis:
 - Determine the cycle threshold (Ct) values for both the HCV RNA and the housekeeping gene for each sample.
 - Normalize the HCV RNA levels to the housekeeping gene using the $\Delta\Delta C_t$ method.
 - Calculate the percentage of HCV RNA reduction for each concentration relative to the vehicle control.
 - Determine the EC50 value as described in the luciferase assay protocol.

Cytotoxicity Assay

This protocol is used to determine the 50% cytotoxic concentration (CC50) of TMC647055.

Materials:

- Huh-7 cells

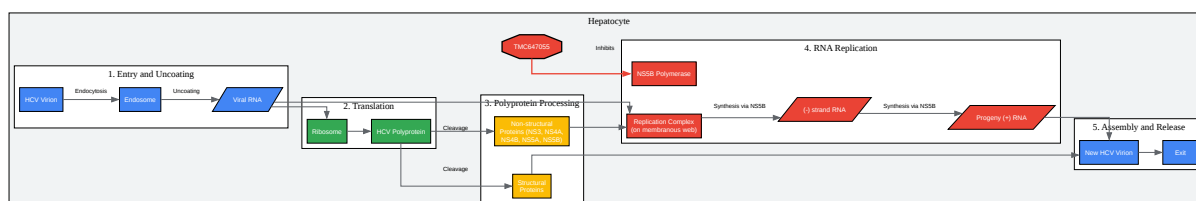
- DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
- **TMC647055 choline salt**
- DMSO
- 96-well cell culture plates
- Cell viability assay reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
- Luminometer

Procedure:

- Cell Seeding:
 - Seed Huh-7 cells in a 96-well plate at a density of 5,000 cells per well in 100 μ L of medium.
 - Incubate for 24 hours.
- Compound Addition:
 - Add serial dilutions of TMC647055 to the cells as described in the antiviral assays.
- Incubation:
 - Incubate the plate for 72 hours.
- Cell Viability Assay:
 - Perform the cell viability assay according to the manufacturer's instructions.
 - Measure the luminescence.
- Data Analysis:
 - Calculate the percentage of cell viability for each concentration relative to the vehicle control.

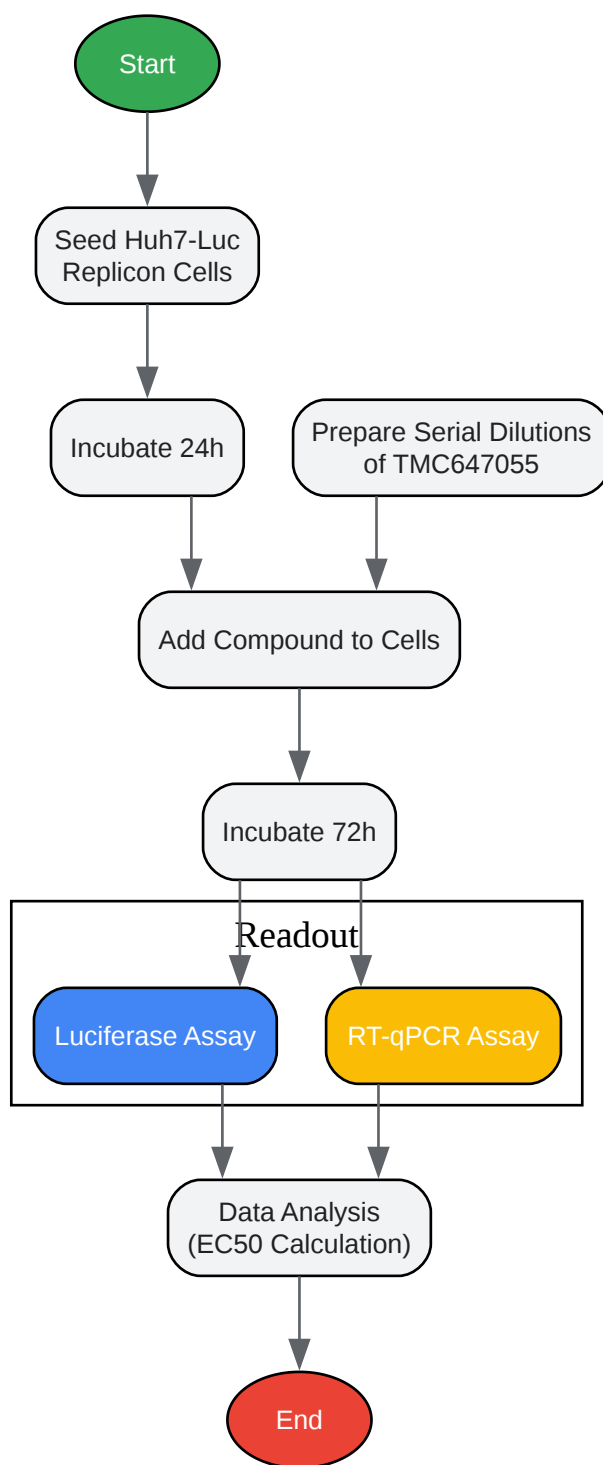
- Determine the CC50 value by plotting the percentage of viability against the logarithm of the compound concentration.

Visualizations



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Caption: HCV Replication Cycle and Inhibition by TMC647055.



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